molecular formula C11H21NO4 B558059 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 102185-35-3

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Cat. No. B558059
M. Wt: 231.29 g/mol
InChI Key: LRFZIPCTFBPFLX-UHFFFAOYSA-N
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Description

The compound “2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid” is a derivative of DAP (diaminopropionic acid) and is used in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors . It is also used in the preparation of peptides with metal complexing groups .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Molecular Structure Analysis

The molecular structure of this compound includes a Boc-protected amino group, which is a common feature in peptide synthesis . The Boc group provides protection for the amino group during synthesis, preventing unwanted reactions with other reactive groups .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role in peptide synthesis . The Boc group can be selectively removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This allows for the stepwise removal of the Boc protecting group and side-chain deprotection and peptide cleavage .

Scientific Research Applications

  • N-tert-Butoxycarbonylation of Amines : It's used as a catalyst for N-tert-butoxycarbonylation of amines, important in peptide synthesis. The tert-butoxycarbonyl group is crucial for protecting amines during synthesis and can be easily removed later, making it a useful component in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).

  • Synthesis of Anticancer Agents : Functionalized amino acid derivatives using this compound have been synthesized and evaluated for cytotoxicity against human cancer cell lines, showing potential in designing new anticancer agents (Kumar et al., 2009).

  • Study of Peptide Properties : It has been used in studies related to peptides containing non-coded amino acids with bulky side chains. These studies explore the physical and biological characteristics of such peptides (Pospíšek & Bláha, 1987).

  • Synthesis of N-Protected Amino Acids : It assists in the facile synthesis of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives, important in organic and medicinal chemistry (Chevallet et al., 1993).

  • Crystal Structure Analysis : The compound is used in crystal structure analysis of amino acid derivatives, helping in understanding molecular conformations and interactions (Cetina et al., 2003).

  • Synthesis of Iodoalkanoates : It's employed in the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, important in organic synthesis (Koseki et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, N-BOC-DL-2-Aminotetralin-2-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid inhalation, ingestion, and contact with skin and eyes . In case of contact, it is advised to wash the area thoroughly with soap and water .

properties

IUPAC Name

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFZIPCTFBPFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937706
Record name N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

CAS RN

169870-82-0
Record name N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
L Quach, E Adhitama, V Göldner, A Das… - ACS Applied Energy …, 2023 - ACS Publications
Film-forming electrolyte additives are crucial for establishing the performance and safety of high-energy-density lithium-ion batteries (LIBs). Thorough investigation of the solid …
Number of citations: 0 pubs.acs.org
B Zhou, CX Ye, E Meggers - European Journal of Organic …, 2023 - Wiley Online Library
N‐Boc‐protected α‐amino acids are synthesized in two steps from linear or branched carboxylic acid feedstocks. In the first step, the carboxylic acid is coupled with tert‐butyl …
J Ayre, JM Redmond, G Vitulli… - Journal of Medicinal …, 2022 - ACS Publications
A major limitation of pulmonary delivery is that drugs can exhibit suboptimal pharmacokinetic profiles resulting from rapid elimination from the pulmonary tissue. This can lead to …
Number of citations: 1 pubs.acs.org
M Cai, F Ma, C Hu, H Li, F Cao, Y Li, J Dong… - Bioorganic & Medicinal …, 2023 - Elsevier
Ferroptosis is a new type of regulated, non-apoptotic cell death driven by iron-dependent phospholipid peroxidation. Inducing cell ferroptosis by inactivating glutathione peroxidase 4 (…
Number of citations: 1 www.sciencedirect.com
B Bandi - 2020 - openrepository.aut.ac.nz
This thesis describes the application of self-assembly and cooperativity in the design of efficient catalytic systems. In particular, we are looking at chemical reactions which require two or …
Number of citations: 2 openrepository.aut.ac.nz
X Yu, J Xu, Y Shen, KM Cahuzac, K Park… - Journal of Medicinal …, 2022 - ACS Publications
We recently reported a potent, selective, and in vivo efficacious AKT degrader, MS21, which is a von Hippel–Lindau (VHL)-recruiting proteolysis targeting chimera (PROTAC) based on …
Number of citations: 21 pubs.acs.org
M Zhu, T Fu, M You, J Cao, H Yang, X Chen… - Bioorganic & Medicinal …, 2023 - Elsevier
In this paper, a series of peptidomimetic SARS-CoV-2 3CL protease inhibitors with new P2 and P4 positions were synthesized and evaluated. Among these compounds, 1a and 2b …
Number of citations: 3 www.sciencedirect.com
FR Rocho, SJ Snipas, A Shamim, W Rut… - The FEBS …, 2023 - Wiley Online Library
The SARS‐CoV‐2 main protease (M pro ) holds significant importance as a biological target in combating coronaviruses due to its importance in virus replication. Considering the …
Number of citations: 3 febs.onlinelibrary.wiley.com
B Dale, C Anderson, KS Park… - ACS Pharmacology & …, 2022 - ACS Publications
Enhancer of zeste homolog 2 (EZH2), a catalytic subunit of polycomb repressive complex 2 (PRC2), is overexpressed in triple-negative breast cancer (TNBC), correlating with poor …
Number of citations: 16 pubs.acs.org
DW Kang, JH Kim, KM Kim, S Cho, HW Jang… - Pharmaceutics, 2021 - mdpi.com
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a free radical scavenger approved for the treatment of amyotrophic lateral sclerosis, a fatal neuromuscular disease. Edaravone is …
Number of citations: 2 www.mdpi.com

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